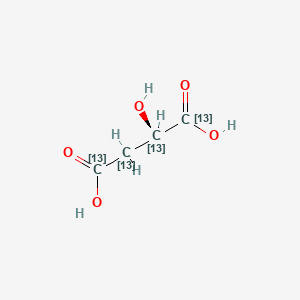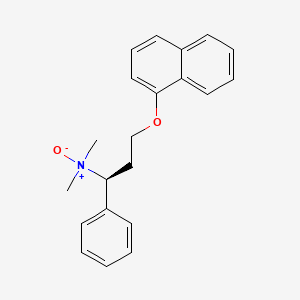
Dapoxetine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation. This compound is formed during the metabolic process of dapoxetine in the liver and kidneys. Although it is a weak SSRI and contributes no significant clinical effect, it is an important compound for understanding the pharmacokinetics and metabolism of dapoxetine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide and a base, resulting in the formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing and detecting the purity of the raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Dapoxetine N-Oxide primarily undergoes oxidation reactions. The Cope Elimination is a notable reaction where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxyacids (e.g., m-CPBA)
Bases: Hydroxide bases
Conditions: Elevated temperatures (e.g., 160°C) for the Cope Elimination
Major Products
The major product formed from the oxidation of dapoxetine is this compound itself. In the Cope Elimination, the reaction yields an alkene and a substituted hydroxylamine .
Applications De Recherche Scientifique
Dapoxetine N-Oxide has several scientific research applications:
Mécanisme D'action
Dapoxetine N-Oxide is a weak SSRI and does not contribute significantly to the clinical effects of dapoxetine. Its formation is part of the metabolic pathway of dapoxetine, involving enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1. These enzymes facilitate the oxidation of dapoxetine to form this compound, which is then excreted by the kidneys .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethyldapoxetine: Another metabolite of dapoxetine, formed by the removal of a methyl group.
Didesmethyldapoxetine: Formed by the removal of two methyl groups from dapoxetine.
Uniqueness
Dapoxetine N-Oxide is unique in its formation through the oxidation process and its role as a weak SSRI. Unlike desmethyldapoxetine and didesmethyldapoxetine, which are formed through demethylation, this compound is formed through oxidation, highlighting its distinct metabolic pathway .
Propriétés
Formule moléculaire |
C21H23NO2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide |
InChI |
InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 |
Clé InChI |
LVJBASLGSATTOZ-FQEVSTJZSA-N |
SMILES isomérique |
C[N+](C)([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
SMILES canonique |
C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


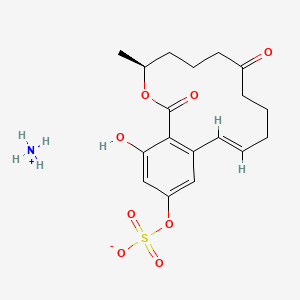

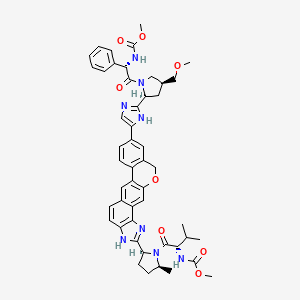

![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride](/img/structure/B13436863.png)
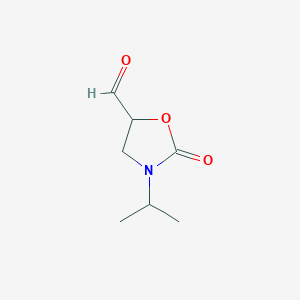
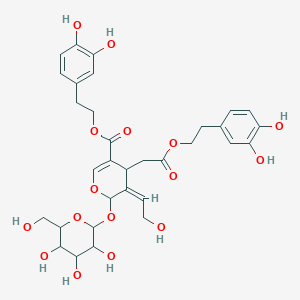

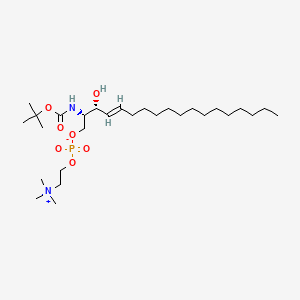
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
